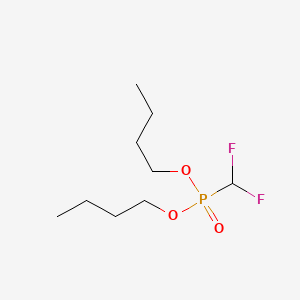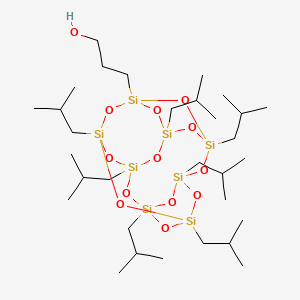
4-Trifluoromethoxybenzyl piperazine-1-carboxylate
Descripción general
Descripción
4-Trifluoromethoxybenzyl piperazine-1-carboxylate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . It is characterized by the presence of a trifluoromethoxy group attached to a benzyl ring, which is further connected to a piperazine ring through a carboxylate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxybenzyl piperazine-1-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Trifluoromethoxybenzyl piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in a variety of functionalized derivatives with different chemical and physical properties .
Aplicaciones Científicas De Investigación
4-Trifluoromethoxybenzyl piperazine-1-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethoxybenzyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the piperazine ring play crucial roles in its binding affinity and activity . The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Trifluoromethoxy)benzyl]piperazine: This compound shares a similar structure but lacks the carboxylate group, which may result in different chemical and biological properties.
4-(Trifluoromethoxy)benzyl chloride: This precursor compound is used in the synthesis of 4-Trifluoromethoxybenzyl piperazine-1-carboxylate and has distinct reactivity due to the presence of the chloride group.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the piperazine-1-carboxylate moiety. This combination imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methyl piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)21-11-3-1-10(2-4-11)9-20-12(19)18-7-5-17-6-8-18/h1-4,17H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQNBLDNBYNCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193806 | |
| Record name | [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681482-20-2 | |
| Record name | [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681482-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline](/img/structure/B3149891.png)
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)








![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)
![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)
